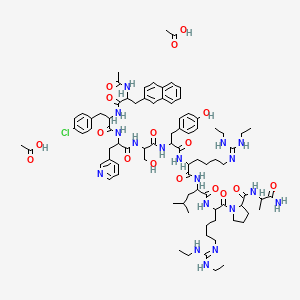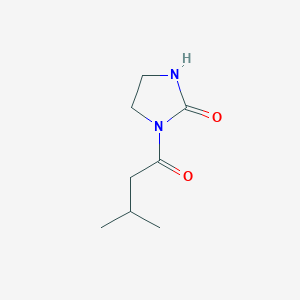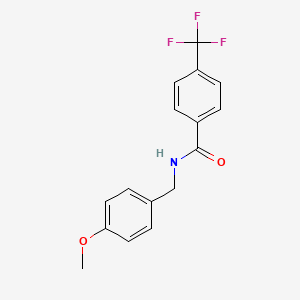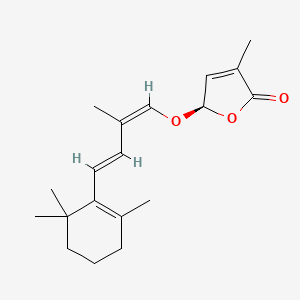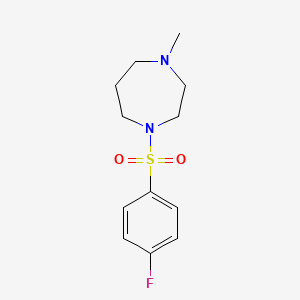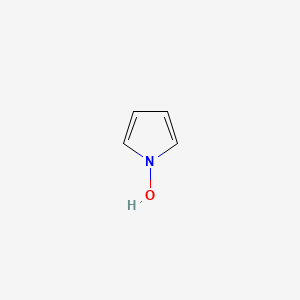
1H-Pyrrol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrol-1-ol can be synthesized through several methods. One common approach involves the hydroxylation of pyrrole using oxidizing agents. For instance, the reaction of pyrrole with hydrogen peroxide in the presence of a catalyst can yield this compound. Another method includes the use of N-hydroxyphthalimide as a hydroxylating agent under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of pyrrole to this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrol-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2,5-dione using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield pyrrolidine, a saturated heterocyclic amine.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyrrole-2,5-dione.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrroles depending on the reagents used.
Applications De Recherche Scientifique
1H-Pyrrol-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound derivatives as pharmaceutical agents, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 1H-Pyrrol-1-ol in biological systems involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds and engage in other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential enzymatic processes.
Comparaison Avec Des Composés Similaires
1H-Pyrrol-1-ol can be compared with other hydroxylated pyrroles and pyrrolidines:
1H-Pyrrole-2-ol: Similar to this compound but with the hydroxyl group at the 2-position. It exhibits different reactivity and biological activity.
Pyrrolidine: The fully saturated analog of pyrrole, lacking the aromaticity and hydroxyl group of this compound. It is commonly used in organic synthesis and pharmaceuticals.
2,5-Dihydroxypyrrole:
This compound is unique due to its specific positioning of the hydroxyl group, which imparts distinct reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
1-hydroxypyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-5-3-1-2-4-5/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIAGSJDARBSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)

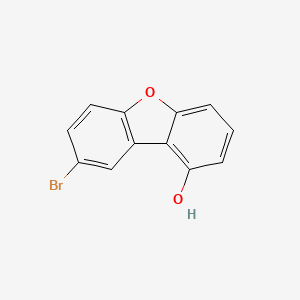
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
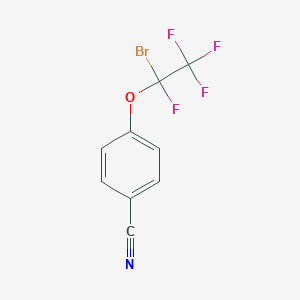
![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)
